molecular formula C25H24N4O3S B2989123 N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 1112306-62-3

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B2989123
CAS No.: 1112306-62-3
M. Wt: 460.55
InChI Key: JUWWWUPWZBOBSM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the thienopyrimidine core through a cyclization reactionThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes or receptors, thereby modulating signaling pathways that control cell proliferation, apoptosis, and other critical functions. For instance, it may inhibit protein kinases, which play a key role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is unique due to its specific thienopyrimidine core, which imparts distinct biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent .

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-32-20-9-5-6-18(16-20)26-23(30)17-10-13-28(14-11-17)25-27-21-12-15-33-22(21)24(31)29(25)19-7-3-2-4-8-19/h2-9,12,15-17H,10-11,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWWUPWZBOBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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